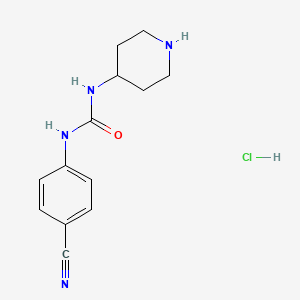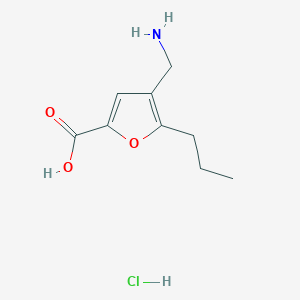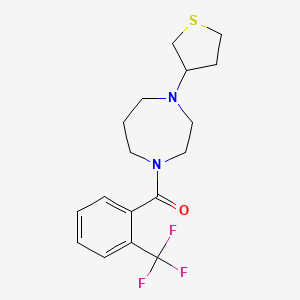
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, also known as DMBOA, is a synthetic compound that belongs to the family of benzofuran derivatives. DMBOA has gained significant attention in the scientific community due to its potential in various applications, including medicinal chemistry, drug discovery, and agricultural purposes.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Research into compounds related to "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" has led to the discovery of new lignan, benzofuran, and sesquiterpene derivatives. These compounds have been isolated from natural sources, such as the roots of Leontopodium alpinum and L. leontopodioides, showcasing the compound's relevance in natural product chemistry and its potential for pharmaceutical applications (Dobner et al., 2003).
Chemical Reactions and Mechanisms
Studies have explored the chemical reactions involving related benzofuran derivatives, including the copper-catalyzed ring opening of benzofurans and subsequent enantioselective hydroamination cascades. This process has led to the synthesis of chiral N,N-dibenzylaminophenols, important for pharmaceutical chemistry, with excellent enantioselectivity (Qing‐Feng Xu‐Xu et al., 2018).
Protective Group Chemistry
Research has also delved into the development of new oxidatively removable carboxy protecting groups. Studies have shown that 2,6-dimethoxybenzyl esters, closely related to the target compound, can be efficiently oxidized to generate corresponding carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry (Kim & Misco, 1985).
Mechanistic Insights
Further investigations have provided mechanistic insights into oxidation reactions of benzyl alcohol derivatives, indicating a significant enhancement in reaction rates in the presence of catalysts. This research highlights the role of related compounds in elucidating complex chemical reaction mechanisms and optimizing catalytic processes (Morimoto et al., 2012).
Enantioselective Synthesis
The chemoenzymatic synthesis of enantiomers of pharmacologically interesting compounds, including benzofuran derivatives, has been reported. These syntheses utilize manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, underscoring the compound's significance in the development of enantioselective synthetic methodologies (Demir et al., 2007).
Propiedades
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-13-5-6-14-16(10-13)25-18(19(14)21)9-12-4-7-15(22-2)17(8-12)23-3/h4-10H,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQHQKHGRCPQT-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)




![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)





![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

